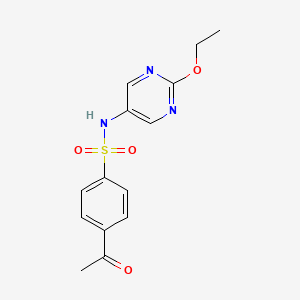

![molecular formula C21H19NO5 B6429210 methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate CAS No. 1705057-16-4](/img/structure/B6429210.png)

methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-yl}carbonyl)benzoate” is complex, with a benzofuran ring as a core structural unit . The absorption and emission spectra and dipole moments of similar compounds have been studied in solvents of different polarities at room temperature .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This process is conducive to the construction of complex benzofuran ring systems .Wissenschaftliche Forschungsanwendungen

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate has been used in various scientific research applications. This compound has been used to study its effects on biochemical and physiological processes, as well as its mechanism of action. For example, this compound has been used to study the effects of spirobenzofuran scaffolds on the regulation of gene expression. In addition, it has been used to develop new synthetic methods for the synthesis of spirobenzofuran scaffolds.

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit potent and selective cytotoxicity against certain cell lines , suggesting that they may target cellular structures or enzymes involved in cell growth and proliferation.

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the function of a key enzyme, disrupt a critical cellular structure, or modulate a signaling pathway, thereby affecting the growth and survival of the cells .

Result of Action

The compound has been found to exhibit potent and selective cytotoxicity against certain cell lines . This suggests that the compound’s action results in the death of these cells, likely through the disruption of critical cellular processes or structures.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and composition of the cellular environment, the presence of other interacting molecules, and the specific characteristics of the target cells .

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate has several advantages for use in laboratory experiments. For example, this compound is relatively stable and can be stored for long periods of time. In addition, this compound is relatively inexpensive and can be synthesized in a short period of time. However, this compound also has several limitations. For example, this compound can be toxic when used in high concentrations, and it can be difficult to purify.

Zukünftige Richtungen

There are several potential future directions for research involving methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate. For example, further research could be conducted to examine the potential therapeutic effects of this compound in the treatment of various diseases. In addition, further research could be conducted to examine the potential interactions of this compound with other drugs and to develop new synthetic methods for its synthesis. Finally, further research could be conducted to examine the potential biochemical and physiological effects of this compound on various biological processes.

Synthesemethoden

Methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate is synthesized using a multi-step process. The first step involves the condensation of 3-chloro-1-propene with 2-aminopiperidine to form the desired spirobenzofuran scaffold. The next step involves the addition of this compound 2-bromobenzoate to the scaffold, followed by the addition of sodium hydroxide to form the desired compound.

Eigenschaften

IUPAC Name |

methyl 2-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-26-19(24)15-8-3-2-7-14(15)18(23)22-12-6-11-21(13-22)17-10-5-4-9-16(17)20(25)27-21/h2-5,7-10H,6,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABCMQHTMABMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)

![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![4-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6429171.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)

![1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6429194.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide](/img/structure/B6429195.png)

![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)

![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide](/img/structure/B6429230.png)